XMD16-5 is a pharmacological compound classified as a tyrosine kinase nonreceptor 2 inhibitor. It has gained attention for its potential therapeutic applications in various cancers, particularly those associated with mutations in the tyrosine kinase nonreceptor 2 gene. The compound is noted for its ability to selectively inhibit the activity of several tyrosine kinases, including the platelet-derived growth factor receptor, which plays a critical role in cancer progression.
XMD16-5 was developed as part of ongoing research into targeted cancer therapies. It is referenced in various scientific studies and databases, including those focusing on kinase inhibitors used in oncology. The compound's chemical structure is cataloged under the CAS number 1345098-78-3, and it is available from various chemical suppliers for research purposes .
XMD16-5 falls under the category of small molecule inhibitors specifically targeting tyrosine kinases. These enzymes are crucial in signaling pathways that regulate cell division and survival, making them significant targets in cancer treatment. The compound has been shown to exhibit greater specificity compared to other multikinase inhibitors, which enhances its potential efficacy and safety profile in clinical settings .
The synthesis of XMD16-5 involves several chemical reactions that culminate in the formation of its active structure. While specific synthetic routes are proprietary, general methods for synthesizing similar compounds typically include:
Technical details regarding the exact synthesis pathway of XMD16-5 may be found in specialized literature focusing on kinase inhibitors, although specific methodologies are not always disclosed due to commercial confidentiality .
The molecular structure of XMD16-5 can be described by its core framework, which typically includes a fused ring system characteristic of many kinase inhibitors. The precise three-dimensional arrangement of atoms allows for effective binding to the ATP-binding site of tyrosine kinases.
The detailed structural analysis can be conducted using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into how it interacts with its biological targets .
XMD16-5 undergoes specific biochemical interactions when introduced into cellular systems. Its primary reaction involves binding to the ATP-binding pocket of tyrosine kinase nonreceptor 2, inhibiting its activity.
The mechanism by which XMD16-5 exerts its effects involves several steps:
Research indicates that XMD16-5 demonstrates significant efficacy against cells harboring mutations in tyrosine kinase nonreceptor 2, suggesting it could be particularly useful in personalized medicine approaches targeting specific genetic alterations .
Relevant analyses such as high-performance liquid chromatography can be used to assess purity and stability over time .
XMD16-5 has potential applications primarily within scientific research focused on cancer therapies:
TNK2 (Tyrosine Kinase Non-Receptor 2), also known as ACK1 (Activated CDC42-Associated Kinase), is a cytoplasmic kinase implicated in oncogenic signaling pathways. Initially identified through its binding to the cell cycle regulator CDC42, TNK2 regulates cellular attachment, migration, and survival. Its dysregulation occurs via multiple mechanisms: genomic amplification in metastatic prostate and lung cancers, point mutations in renal, gastric, and ovarian cancers, and overexpression in breast cancer models promoting metastasis [3] [5] [8]. Historically, TNK2 was considered "undruggable" due to its complex activation loop requiring SRC-mediated phosphorylation and its role in bypass signaling networks [3] [8]. Early efforts to target TNK2 relied on multi-kinase inhibitors like dasatinib, which lacked specificity and led to off-target effects. For example, dasatinib inhibits TNK2 but also targets BCR-ABL and SRC family kinases, limiting its therapeutic utility in TNK2-driven cancers [3] [8].
Table 1: TNK2 Alterations in Human Cancers
Cancer Type | Alteration Form | Functional Consequence |
---|---|---|
Prostate Cancer | Genomic amplification | Androgen-independent growth via AR phosphorylation |
Breast Cancer | Overexpression | Metastasis promotion in mouse models |
Renal/Lung/Ovarian Cancers | Point mutations (e.g., D163E, R806Q) | Constitutive kinase activation |
Chronic Myelomonocytic Leukemia | Activating mutations | IL3-independent cell proliferation |
XMD16-5 (CAS# 1345098-78-3) is a potent small-molecule inhibitor specifically engineered to target oncogenic TNK2 mutants. Its chemical structure (C₂₃H₂₄N₆O₂; MW: 416.48 g/mol) enables high-affinity binding to the TNK2 kinase domain [1] [5] [10]. Biochemical profiling reveals IC₅₀ values of 16 nM against the D163E mutation and 77 nM against the R806Q mutation – clinically relevant mutants identified in leukemia and solid tumors [1] [5]. The inhibitor's selectivity was validated through kinase screens showing >100-fold specificity for TNK2 over closely related kinases like ABL or SRC [3] [5].
Mechanism of Action:
Table 2: Comparative Efficacy of TNK2 Inhibitors
Inhibitor | TNK2 IC₅₀ (D163E) | TNK2 IC₅₀ (R806Q) | Selectivity Profile |
---|---|---|---|
XMD16-5 | 16 nM | 77 nM | High (>100-fold vs. SRC/ABL) |
Dasatinib | 220 nM | 850 nM | Low (multi-kinase activity) |
XMD8-87 | 25 nM | 95 nM | Moderate |
XMD16-5 exemplifies the evolution of biomarker-driven cancer therapy. Its development leveraged integrated genomic-functional approaches like the HitWalker algorithm, which prioritized TNK2 mutations by correlating drug sensitivity patterns with sequencing data from primary leukemia samples [3]. This methodology identified rare but actionable TNK2 variants overlooked by conventional genomic analyses alone. The compound’s mutation-specific efficacy aligns with core precision oncology principles:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7